molecular formula C12H20N2O2 B2530322 3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine CAS No. 13055-33-9

3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine

Cat. No. B2530322
CAS RN: 13055-33-9
M. Wt: 224.304
InChI Key: CJCOYIXVZLLXHJ-UHFFFAOYSA-N
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Description

The compound "3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine" is a derivative of phenoxypropanolamine, which is a class of compounds known for their pharmacological properties. These compounds have been extensively studied for their potential as beta-adrenergic blocking agents, which are useful in treating cardiovascular diseases, and as diuretics, which can help in the management of fluid retention . Additionally, derivatives of phenoxypropanolamine have been investigated for their antimicrobial activities and as corrosion inhibitors, indicating a broad spectrum of potential applications .

Synthesis Analysis

The synthesis of related phenoxypropanolamine derivatives typically involves the reaction of substituted phenoxy compounds with amines or alkylamino groups. For instance, the synthesis of [[(thienylcarbonyl)amino]phenoxy]propanolamines involves the introduction of an amine group into the phenoxy ring, which has been shown to confer both beta-adrenergic blocking and diuretic activities . Similarly, the synthesis of 1-[4-(1-adamantyl)phenoxy]-3-amino-2-propanol is achieved through the reaction of a phenoxy glycidyl ether with amines, leading to the formation of the desired amino-propanol derivatives . These synthetic routes are confirmed by spectroscopic methods such as IR and NMR, ensuring the correct structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of phenoxypropanolamine derivatives is crucial for their biological activity. The presence of substituents on the phenoxy ring and the alkylamino moiety plays a significant role in determining the potency and selectivity of these compounds as beta blockers . For example, the addition of amidic substituents has been found to confer cardioselectivity . The structure-activity relationships are further supported by spectroscopic analyses, which confirm the proposed structures of the synthesized compounds .

Chemical Reactions Analysis

Phenoxypropanolamine derivatives can undergo various chemical reactions depending on their functional groups. For instance, the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary aliphatic and heterocyclic amines leads to the formation of aminomethoxy derivatives, which exhibit antimicrobial properties . The reactivity of these compounds is influenced by the nature of the substituents on the aromatic ring, which can affect their interaction with biological targets or metal surfaces in the case of corrosion inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxypropanolamine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence their biological activity and application potential. For example, the substitution of the OH group on the aromatic ring by Cl or CN groups has been shown to increase the corrosion inhibition efficiency on mild steel surfaces . The adsorption of these molecules on metal surfaces is consistent with the Langmuir isotherm, indicating a strong interaction between the inhibitor molecules and the metal surface .

Scientific Research Applications

Biomedical Applications

Amine-functionalized compounds have shown promise in biomedical applications, particularly in drug delivery and tissue engineering. These compounds exhibit unique interactions with biological systems, enabling targeted therapeutic effects. For instance, chitosan-catechol conjugates demonstrate significant biomedical potential due to their enhanced solubility, biocompatibility, and adhesive properties, making them suitable for wound healing and tissue adhesive applications (Ryu, Hong, & Lee, 2015).

Environmental Remediation

In the context of environmental remediation, amine-functionalized materials, particularly metal-organic frameworks (MOFs), have been identified as effective adsorbents for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials offer a sustainable solution to mitigate greenhouse gas emissions, with the potential for application in carbon capture and storage technologies (Lin, Kong, & Chen, 2016).

Organic Synthesis and Catalysis

Amine-functionalized compounds serve as key intermediates in organic synthesis and catalysis, facilitating the development of novel chemical reactions and materials. The versatility of these compounds enables the synthesis of a wide range of pharmaceuticals, agrochemicals, and high-performance materials, highlighting their integral role in the fine chemical and pharmaceutical industries (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

properties

IUPAC Name

3-[4-(3-aminopropoxy)phenoxy]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c13-7-1-9-15-11-3-5-12(6-4-11)16-10-2-8-14/h3-6H,1-2,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCOYIXVZLLXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCN)OCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine

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